4-Chloro-6-fluoropyridin-2-amine
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Overview
Description
4-Chloro-6-fluoropyridin-2-amine is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoropyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) .
Another approach involves the direct chlorination and fluorination of pyridine. For instance, starting with 2-aminopyridine, chlorination can be performed using thionyl chloride (SOCl₂) followed by fluorination using a fluorinating agent like Selectfluor .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction conditions precisely, such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-fluoropyridin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of aminopyridines.
Scientific Research Applications
4-Chloro-6-fluoropyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is utilized in the development of herbicides and insecticides due to its biological activity.
Radiopharmaceuticals: Fluorinated pyridines are employed in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoropyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or other proteins involved in signal transduction pathways, thereby modulating cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-fluoropyridine
- 2-Chloro-6-fluoropyridine
- 4-Fluoro-2-chloropyridine
Comparison
4-Chloro-6-fluoropyridin-2-amine is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific applications .
Properties
IUPAC Name |
4-chloro-6-fluoropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFOUCNXULWALA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1N)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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